Selénate de S-Venlafaxine-di-p-toluoyl-L-tartrate
Vue d'ensemble
Description
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt: is a chiral molecule and a derivative of Venlafaxine, which is a well-known antidepressant. This compound is often used in research related to neurology, particularly in the study of neurotransmission, pain, inflammation, and various neurological disorders .
Applications De Recherche Scientifique
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt is widely used in scientific research, particularly in the fields of:
Chemistry: As a chiral molecule, it is used in studies related to stereochemistry and chiral resolution.
Biology: It is used to study the effects of chiral compounds on biological systems.
Medicine: It is used in research related to antidepressants and their mechanisms of action.
Industry: It is used in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
Target of Action
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt is a derivative of (+)-Venlafaxine . The primary targets of this compound are the presynaptic reuptake transporters of neuroamines such as serotonin (5-hydroxytryptamine; 5-HT) and noradrenaline (norepinephrine) . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating the transmission of signals in the central nervous system .
Mode of Action
The compound facilitates neurotransmission within the central nervous system by blocking the presynaptic reuptake of neuroamines . This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing the transmission of signals between neurons . Venlafaxine is also reported to be a weak inhibitor of dopamine reuptake .
Biochemical Pathways
The increased concentration of neurotransmitters in the synaptic cleft can stimulate the postsynaptic receptors, leading to various downstream effects. These effects depend on the specific type of neurotransmitter and the nature of the postsynaptic neuron . The exact biochemical pathways affected by this compound are complex and may vary depending on the specific physiological context .
Pharmacokinetics
The metabolism of venlafaxine is reported to occur by the cytochrome P450 (CYP) enzyme CYP2D6, yielding O-desmethylvenlafaxine . A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4 . These metabolic pathways can influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its modulation of neurotransmission. By increasing the concentration of neurotransmitters in the synaptic cleft, the compound can enhance signal transmission in the central nervous system . This can lead to various physiological effects, depending on the specific neurotransmitters involved and the types of neurons affected .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the physiological state of the individual, the presence of other drugs or substances, genetic factors influencing the expression and activity of the CYP enzymes, and other factors .
Analyse Biochimique
Biochemical Properties
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt plays a significant role in biochemical reactions, particularly in the central nervous system. It facilitates neurotransmission by blocking the presynaptic reuptake of neuroamines such as serotonin (5-hydroxytryptamine; 5-HT) and noradrenaline (norepinephrine) . Additionally, it is a weak inhibitor of dopamine reuptake . The compound interacts with various enzymes, including cytochrome P450 (CYP) enzymes CYP2D6 and CYP3A4, which metabolize it into O-desmethylvenlafaxine and N-desmethylvenlafaxine, respectively .
Cellular Effects
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to block the reuptake of serotonin and noradrenaline enhances neurotransmission, leading to improved mood and reduced anxiety . It also affects gene expression by altering the levels of neurotransmitters in the synaptic cleft, which can impact various cellular processes .
Molecular Mechanism
The molecular mechanism of S-Venlafaxine-di-p-toluoyl-L-tartrate Salt involves its binding interactions with neurotransmitter transporters. By inhibiting the reuptake of serotonin and noradrenaline, the compound increases the availability of these neurotransmitters in the synaptic cleft . This action enhances neurotransmission and contributes to its antidepressant effects. Additionally, the compound’s weak inhibition of dopamine reuptake further modulates neurotransmitter levels . The metabolism of S-Venlafaxine-di-p-toluoyl-L-tartrate Salt by CYP enzymes results in the formation of active metabolites that contribute to its overall pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-Venlafaxine-di-p-toluoyl-L-tartrate Salt change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound maintains its activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained changes in neurotransmitter levels and cellular function .
Dosage Effects in Animal Models
The effects of S-Venlafaxine-di-p-toluoyl-L-tartrate Salt vary with different dosages in animal models. At lower doses, the compound effectively enhances neurotransmission and improves mood . At higher doses, it may cause toxic or adverse effects, such as increased anxiety or cardiovascular issues . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt is involved in several metabolic pathways. The primary enzymes responsible for its metabolism are CYP2D6 and CYP3A4, which convert it into O-desmethylvenlafaxine and N-desmethylvenlafaxine, respectively . These metabolites retain some of the parent compound’s pharmacological activity and contribute to its overall effects . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of S-Venlafaxine-di-p-toluoyl-L-tartrate Salt within cells and tissues are mediated by various transporters and binding proteins. The compound’s interaction with these transporters affects its localization and accumulation in specific tissues . Its distribution is influenced by factors such as lipid solubility and protein binding, which determine its ability to cross cell membranes and reach target sites .
Subcellular Localization
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization affects its interactions with biomolecules and its overall pharmacological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Venlafaxine-di-p-toluoyl-L-tartrate Salt involves the reaction of S-Venlafaxine with di-p-toluoyl-L-tartaric acid. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the formation of the desired salt. The process may involve multiple steps, including purification and crystallization, to obtain the final product in a pure form .
Industrial Production Methods
Industrial production of S-Venlafaxine-di-p-toluoyl-L-tartrate Salt follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. Quality control measures are implemented to ensure the consistency and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Venlafaxine: The parent compound, used as an antidepressant.
Desvenlafaxine: A metabolite of Venlafaxine with similar therapeutic effects.
Duloxetine: Another serotonin-norepinephrine reuptake inhibitor used to treat depression and anxiety.
Uniqueness
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt is unique due to its chiral nature and specific chemical structure, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar compounds. This uniqueness makes it valuable in research for understanding the effects of chirality on drug action and metabolism.
Activité Biologique
S-Venlafaxine-di-p-toluoyl-L-tartrate salt, a derivative of the antidepressant venlafaxine, is notable for its significant biological activity, primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). This article delves into its mechanisms of action, pharmacological properties, and relevant research findings.
S-Venlafaxine-di-p-toluoyl-L-tartrate salt has a molecular formula of and a molecular weight of approximately 663.75 g/mol. Its structure enhances the solubility and bioavailability of venlafaxine, making it a subject of interest in pharmaceutical research. The compound acts predominantly by inhibiting the reuptake of serotonin and norepinephrine, neurotransmitters critical for mood regulation. This inhibition increases the availability of these neurotransmitters in the synaptic cleft, thereby alleviating symptoms associated with depression and anxiety disorders .
Biological Activity and Therapeutic Applications
The biological activity of S-Venlafaxine-di-p-toluoyl-L-tartrate salt extends beyond its antidepressant effects. Research indicates potential applications in treating various disorders, including:
- Depression and Anxiety Disorders : The compound has shown efficacy in alleviating symptoms associated with major depressive disorder and generalized anxiety disorder.
- Chronic Pain : Its mechanism may also be beneficial in managing chronic pain conditions due to its effects on neurotransmitter levels .
- Cognitive Disorders : There is ongoing research into its potential benefits for cognitive disorders such as Alzheimer's disease and Parkinson's disease, where neurotransmitter modulation may provide therapeutic benefits .
Toxicity Assessments
A recent study assessed the toxicity of venlafaxine in zebrafish models, revealing that exposure to varying concentrations led to significant physiological disturbances. Specifically, glutathione-S-transferase (GST) activity decreased at lower concentrations, while lactate dehydrogenase (LDH) activity increased at higher concentrations. These findings suggest that while venlafaxine can be beneficial therapeutically, it can also pose risks at elevated levels .
Enzymatic Activity Studies
Research evaluating enzymatic biomarkers in zebrafish exposed to venlafaxine highlighted alterations in acetylcholinesterase (AChE) and GST activities. AChE activity decreased significantly across various concentrations, indicating potential neurotoxic effects. Conversely, GST activity showed complex responses depending on the exposure level, underscoring the need for careful dosage considerations in therapeutic applications .
Comparative Analysis with Other Antidepressants
The following table compares S-Venlafaxine-di-p-toluoyl-L-tartrate salt with other common antidepressants based on their mechanisms of action and unique features:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Venlafaxine | Inhibits serotonin and norepinephrine reuptake | Parent compound; lacks enhanced solubility |
Desvenlafaxine | Selective serotonin and norepinephrine reuptake | Active metabolite of venlafaxine |
Duloxetine | Inhibits serotonin and norepinephrine reuptake | Dual-action SNRI with different pharmacokinetics |
Milnacipran | Inhibits norepinephrine and serotonin reuptake | Unique profile targeting fibromyalgia |
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt | Inhibits serotonin and norepinephrine reuptake | Improved solubility and bioavailability |
S-Venlafaxine-di-p-toluoyl-L-tartrate salt stands out due to its enhanced solubility compared to its parent compound venlafaxine, potentially leading to improved therapeutic efficacy .
Propriétés
IUPAC Name |
(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8.C17H27NO2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);7-10,16,19H,4-6,11-13H2,1-3H3/t15-,16-;16-/m11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYLKWUYWDBONP-ZAOWXVKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)C[C@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90547414 | |
Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90547414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272788-02-0 | |
Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90547414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.